1-(3-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Description
1-(3-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a dimethylamino group at the 4-position and a 3-bromopyridin-2-yl moiety. The bromine atom at the pyridine ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)10-5-8-16(9-6-10)12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHKUJIUBRZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 3-bromopyridine with N,N-dimethylpiperidin-4-amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used as a probe to study the interactions of bromopyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be employed in the development of agrochemicals and materials science, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogues with Piperidin-4-Amine Cores
Compound 1 : 1-(3-Chlorobenzyl)-N,N-dimethylpiperidin-4-amine hydrochloride ()
- Structure : A 3-chlorobenzyl group replaces the bromopyridine moiety.
- Properties : White solid, 54% yield, m.p. 142–145°C, molecular weight 455.43 g/mol.
- Key Differences: Chlorine (smaller, less polarizable) vs. bromine alters electronic effects and binding affinity.
Compound 2 : 1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine ()
- Structure : Quinazoline core with chloro and methoxy substituents.
- Properties : Synthesized via palladium-catalyzed coupling (54% yield).
- Key Differences : The quinazoline system introduces planar aromaticity, favoring π-π stacking in biological targets. Methoxy groups improve solubility but reduce metabolic stability compared to bromine .
Compound 3 : N6-(2-Amino-6-(4-(dimethylamino)piperidin-1-yl)pyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine ()
- Structure: Pyrimidine-quinoline hybrid with a fluorophenyl group.
- Properties : Yellow solid, 69% yield, HRMS [M+H]+ = 445.2373.
Functional Group Variations
Halogen Substituents
- Bromine (Target Compound): Higher molecular weight (vs.
- Chlorine (Compound 1) : Lower steric hindrance but weaker in stabilizing charge-transfer complexes .
- Fluorine (Compound 3) : Enhances lipophilicity and bioavailability but lacks bromine’s polarizability .
Aromatic Systems
- Pyridine (Target) : Moderately basic (pKa ~2.7 for pyridine), facilitating protonation in acidic environments.
- Quinazoline (Compound 2) : Higher basicity due to additional nitrogen atoms, favoring interactions with acidic residues in enzymes .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 455.43 | 455.43 | 445.24 |
| Melting Point | Not reported | 142–145°C | 142–145°C | Not reported |
| Halogen | Bromine | Chlorine | Chlorine | Fluorine |
| Yield | — | 54% | 54% | 69% |
| Key Pharmacophore | Bromopyridine | Chlorobenzyl | Quinazoline | Fluorophenyl-quinoline |
- Solubility : Bromine’s polarizability may reduce aqueous solubility compared to fluorine but improve it relative to chlorobenzyl derivatives.
Biological Activity
1-(3-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its brominated pyridine structure linked to a dimethylpiperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders.
- Molecular Formula : C₁₂H₁₈BrN₃
- Molecular Weight : 284.21 g/mol
- CAS Number : 1248083-17-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The bromine atom in the pyridine ring and the dimethylamine group enhance the compound's ability to bind to specific targets, modulating their activity. This interaction is critical for its potential therapeutic effects.
Neuropharmacological Effects
This compound has been studied for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures can exhibit:
- Antidepressant-like effects : By influencing serotonin receptor activity.
- Anxiolytic properties : Through modulation of GABAergic transmission.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in animal models of depression and anxiety. For instance:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a forced swim test.
- Findings : The compound demonstrated significant reduction in immobility time, suggesting potential antidepressant properties.
-
Anxiolytic Activity Assessment :
- Objective : To assess anxiety-reducing effects in an elevated plus maze.
- Findings : Increased time spent in open arms indicated reduced anxiety levels.
Toxicological Profile
While the compound shows promise, it is essential to consider its safety profile:
- Skin Irritation : Classified as a skin irritant (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A).
- Respiratory Effects : Potential respiratory irritant (Category 3) .
Comparative Analysis with Similar Compounds
A comparative analysis with other brominated pyridine derivatives reveals differences in biological activity:
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Antidepressant, Anxiolytic |
| 1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | Structure | Antipsychotic potential |
| 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine | Structure | Neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
